![molecular formula C7H7ClN2 B567142 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 1256813-78-1](/img/structure/B567142.png)
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Übersicht
Beschreibung
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused to a pyridine ring, with a chlorine atom attached to the pyridine ring. Such structures are often found in bioactive molecules and have significant applications in medicinal chemistry and other scientific fields.
Wirkmechanismus
Target of Action
The primary target of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and neurotransmission.
Mode of Action
This compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . This means it binds to a site on the receptor that is distinct from the active site, leading to conformational changes that modulate the receptor’s activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine typically involves cyclization reactions One common method is the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration, optimizing the synthesis process for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its reduced forms using reagents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
G Protein-Coupled Receptor Modulation
One of the most promising applications of 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is its role as a modulator of G protein-coupled receptors (GPCRs). Specifically, it has been identified as an agonist for the GPR119 receptor, which plays a crucial role in glucose homeostasis and insulin secretion. Compounds like GSK1104252A derived from this scaffold have shown potential in treating type 2 diabetes by enhancing glycemic control and modulating the enteroinsular axis .
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,4-b]pyridine compounds exhibit anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. The structure of this compound allows for modifications that enhance its efficacy against various cancer types .
Neurological Applications
The compound has also been studied for its effects on neurological conditions. As an allosteric modulator of muscarinic receptors, it may offer therapeutic benefits in treating disorders such as Alzheimer's disease by enhancing cholinergic transmission . This application is particularly noteworthy given the increasing interest in developing drugs that target neurotransmitter systems to manage cognitive decline.
Case Study 1: GPR119 Agonism
In a study published in PubMed, researchers explored the pharmacokinetics and selectivity of a derivative based on this compound. The results demonstrated that the compound effectively modulated GPR119 activity in vivo, leading to improved glucose tolerance in rodent models. This supports the potential use of similar compounds in diabetes management .
Case Study 2: Anticancer Screening
A comprehensive screening of various pyrrolo[3,4-b]pyridine derivatives revealed significant cytotoxic effects against several cancer cell lines. The study highlighted that modifications at the chlorine position could enhance selectivity towards cancerous cells while minimizing toxicity to normal cells. This finding emphasizes the importance of structural optimization in drug development for cancer therapies .
Data Table: Summary of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: Similar structure with a bromine atom instead of chlorine.
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine: Lacks the halogen substituent.
Pyrrolo[3,4-b]pyridine derivatives: Various derivatives with different substituents on the pyridine ring.
Uniqueness
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity
Biologische Aktivität
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS No. 1256813-78-1) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, highlighting its pharmacological properties, mechanisms of action, and implications in medicinal chemistry.
Chemical Structure and Properties
The compound features a pyrrole ring fused to a pyridine ring with a chlorine substituent at the 3-position. Its molecular formula is with a molecular weight of approximately 154.6 g/mol. The compound's structure is significant as it influences its biological activity and interaction with various biological targets.
Research indicates that this compound acts primarily as an allosteric modulator of the M4 muscarinic acetylcholine receptor (mAChR). This receptor is implicated in numerous physiological processes including cognition and motor control. The modulation of mAChRs can lead to therapeutic effects in neurological disorders such as Alzheimer's disease and schizophrenia .
Antitumor Activity
Several studies have examined the antitumor potential of pyrrolo[3,4-b]pyridine derivatives, including this compound. For instance, derivatives have shown cytotoxic effects against various cancer cell lines. A study reported moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cardiac cells .
Antimicrobial and Antiviral Properties
The compound has also been investigated for its antimicrobial and antiviral properties. Pyrrolo[3,4-b]pyridine derivatives are known to exhibit activity against pathogens like Mycobacterium tuberculosis. In vitro studies indicated that modifications to the compound's structure could enhance its efficacy against such pathogens .
Neuroprotective Effects
Given its interaction with mAChRs, there is potential for neuroprotective applications. Research suggests that compounds within this class may help in treating neurodegenerative diseases by modulating cholinergic signaling pathways .
Case Studies and Research Findings
Study | Findings | Biological Activity |
---|---|---|
Deraeve et al. (2021) | Synthesized various pyrrolo derivatives | Showed significant antimycobacterial activity |
Kalai et al. (2021) | Evaluated cytotoxicity against cancer cell lines | Moderate cytotoxicity against ovarian cancer cells |
PMC8069244 (2021) | Reviewed pharmacological properties | Highlighted analgesic and sedative effects |
Eigenschaften
IUPAC Name |
3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-6-1-5-2-9-4-7(5)10-3-6/h1,3,9H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUJHAAUYSPGGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744794 | |
Record name | 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256813-78-1 | |
Record name | 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.